

# An In-depth Technical Guide to 4-Acetylpyridine: Structure, Properties, and Synthesis

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## Compound of Interest

Compound Name: (4-Pyridyl)acetone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-acetylpyridine, a versatile heterocyclic ketone of significant interest in medicinal chemistry and organic synthesis. This document elucidates its chemical structure, physical and chemical properties, and detailed synthetic methodologies.

## Nomenclature and Structure

Initially, it is important to clarify the nomenclature. The compound is commonly and correctly known as 4-acetylpyridine. While the name "4-acetonylpyridine" is occasionally encountered, it is not the standard IUPAC nomenclature. The systematic IUPAC name for this compound is 1-pyridin-4-ylethanone.<sup>[1]</sup> Other common synonyms include methyl 4-pyridyl ketone.<sup>[1]</sup>

The chemical structure consists of a pyridine ring substituted at the fourth position with an acetyl group.

Chemical Formula:  $C_7H_7NO$ <sup>[1]</sup>

Molecular Structure:

Caption: Chemical structure of 4-acetylpyridine.

## Physicochemical Properties

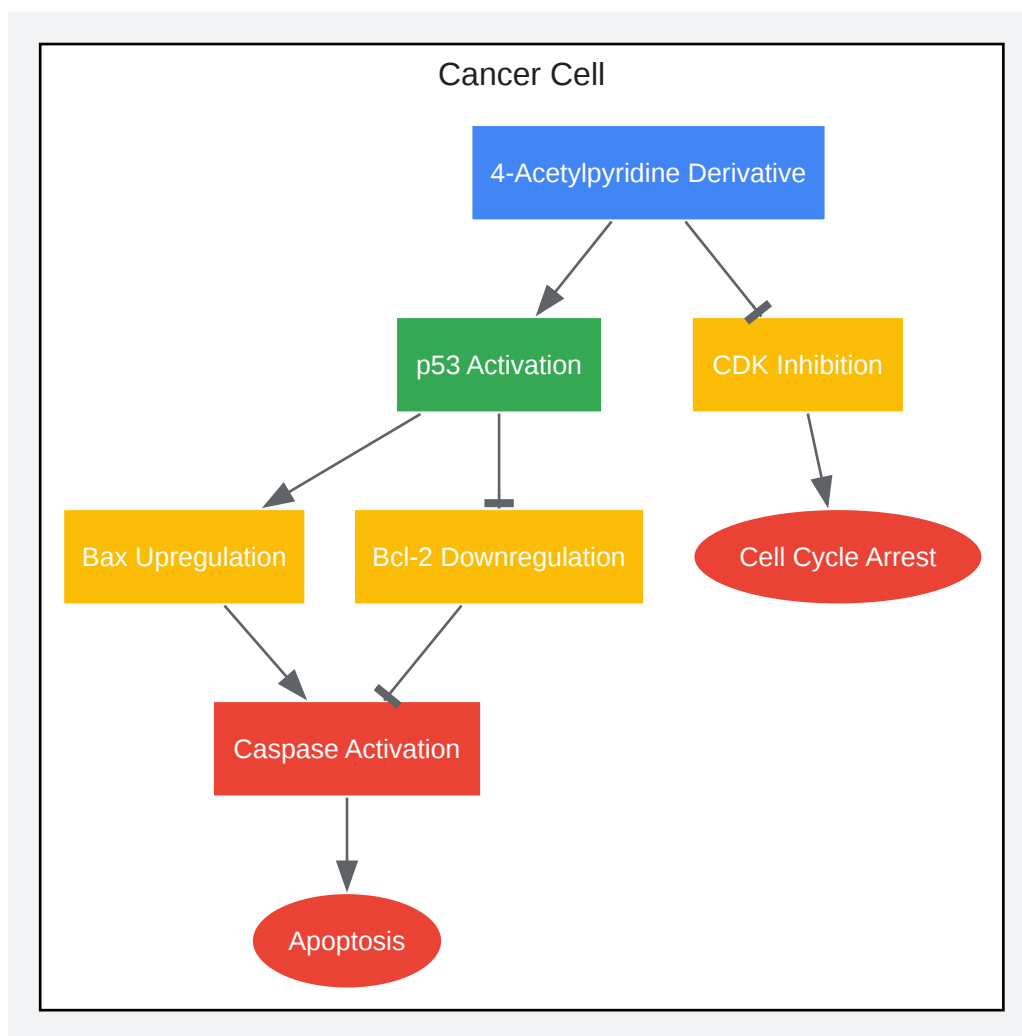
A summary of the key physicochemical properties of 4-acetylpyridine is presented in the table below.

Property	Value	Reference
Molecular Weight	121.14 g/mol	[1]
Appearance	Dark amber liquid	[1]
Melting Point	13-16 °C	[2]
Boiling Point	212 °C at 760 mmHg	[2]
Density	1.095 g/mL at 25 °C	[2]
Solubility in Water	≥ 100 mg/mL at 20 °C	[1]
Vapor Pressure	4.9 mmHg at 25 °C	[1]
Flash Point	> 93.3 °C	[1]
pKa	3.53	[1]
LogP	0.48	[2]
Refractive Index	1.529 at 20 °C	[2]
CAS Number	1122-54-9	[1]
SMILES	<chem>CC(=O)c1ccncc1</chem>	[2]
InChI	1S/C7H7NO/c1-6(9)7-2-4-8-5-3-7/h2-5H,1H3	[2]

## Biological Activity and Potential Signaling Pathways

While direct evidence for the involvement of 4-acetylpyridine in specific signaling pathways is limited, it has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.[3][4] Studies on structurally related pyridine derivatives suggest a potential role in modulating signaling pathways crucial for cancer cell survival and proliferation, such as those leading to apoptosis and cell cycle arrest.[3]

Below is a conceptual diagram of a putative signaling pathway that could be influenced by 4-acetylpyridine or its derivatives in cancer cells.



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Caption: Putative signaling pathway influenced by 4-acetylpyridine derivatives.

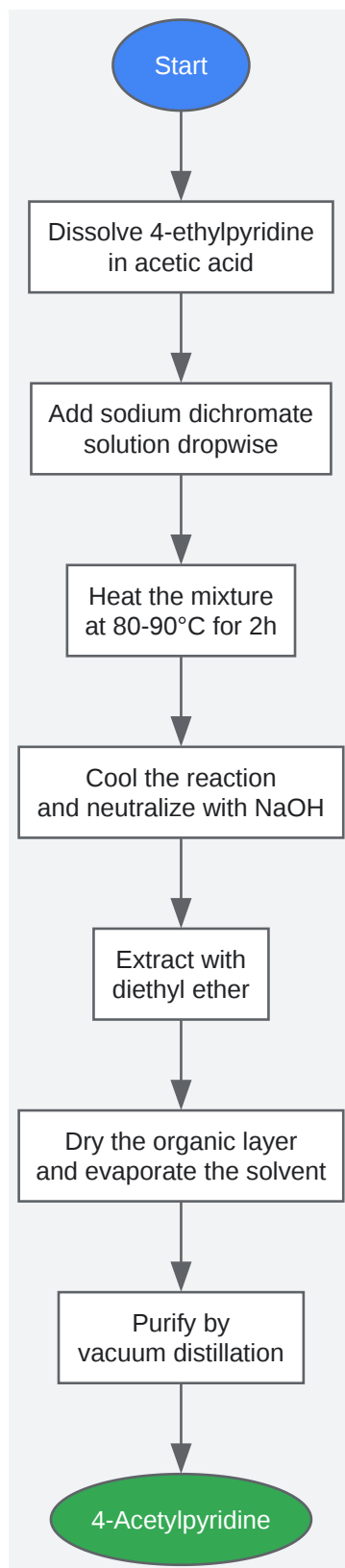
## Experimental Protocols: Synthesis of 4-Acetylpyridine

Several synthetic routes to 4-acetylpyridine have been reported. Below are two detailed experimental protocols.

### Synthesis via Oxidation of 4-Ethylpyridine

A common and straightforward method for the synthesis of 4-acetylpyridine is the oxidation of 4-ethylpyridine.

Workflow Diagram:



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Caption: Workflow for the synthesis of 4-acetylpyridine from 4-ethylpyridine.

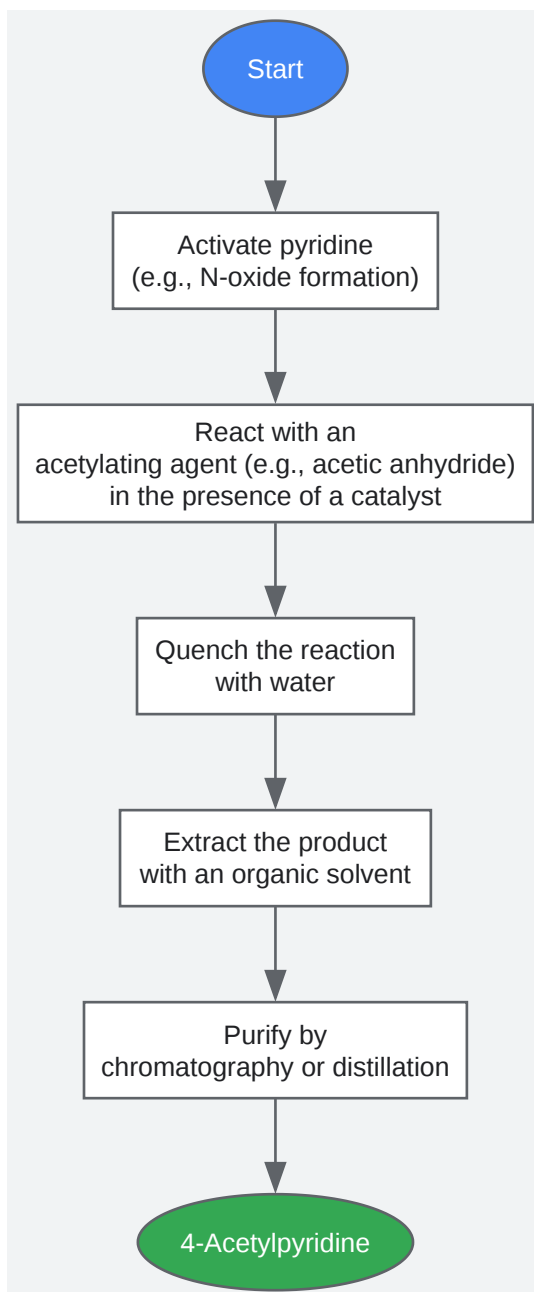
#### Detailed Protocol:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-ethylpyridine (1 equivalent) in glacial acetic acid.
- Prepare a solution of sodium dichromate (2 equivalents) in a mixture of sulfuric acid and water.
- Slowly add the sodium dichromate solution to the stirred solution of 4-ethylpyridine, maintaining the temperature below 10°C with an ice bath.
- After the addition is complete, remove the ice bath and heat the reaction mixture at 80-90°C for 2 hours.
- Cool the mixture to room temperature and pour it onto crushed ice.
- Carefully neutralize the solution with a concentrated sodium hydroxide solution until it is alkaline.
- Extract the product with diethyl ether (3 x 50 mL).
- Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.
- Remove the solvent by rotary evaporation.
- Purify the crude product by vacuum distillation to yield 4-acetylpyridine as a pale yellow liquid.

## Friedel-Crafts Acylation of Pyridine

While direct Friedel-Crafts acylation of pyridine is challenging due to the deactivation of the ring by the nitrogen atom, modified procedures can be employed. A more common approach involves the acylation of a pyridine derivative. However, for the purpose of illustrating a different synthetic strategy, a conceptual protocol is outlined. A more practical laboratory synthesis often involves the use of organometallic reagents.

#### Conceptual Workflow:



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Caption: Conceptual workflow for a modified Friedel-Crafts acylation approach.

Detailed Protocol (via N-oxide):

- Preparation of Pyridine-N-oxide: To a solution of pyridine in a suitable solvent, add an oxidizing agent such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA) and heat to form pyridine-N-oxide.

- Acylation: Treat the pyridine-N-oxide with an acetylating agent like acetic anhydride. The reaction introduces an acetoxy group at the 2-position.
- Rearrangement and Hydrolysis: The intermediate undergoes rearrangement and subsequent hydrolysis to yield a mixture of acetylpyridine isomers.
- Separation: The desired 4-acetylpyridine isomer is then separated from the mixture using chromatographic techniques.

This guide provides a foundational understanding of 4-acetylpyridine for researchers and professionals in drug development and chemical synthesis. Further investigation into its biological activities and applications is an active area of research.

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## References

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